Lonaprisan

Vue d'ensemble

Description

Le Lonaprisan est un antiprogestatif stéroïdien synthétique qui était en cours de développement par Bayer HealthCare Pharmaceuticals pour le traitement de l'endométriose, de la dysménorrhée et du cancer du sein . Il est un antagoniste silencieux puissant et hautement sélectif du récepteur de la progestérone . Le composé est connu pour sa haute sélectivité du récepteur et son activité antiprogestative .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

. La voie de synthèse implique généralement les étapes suivantes :

Formation du squelette stéroïdien : L'étape initiale implique la synthèse de la structure stéroïdienne de base.

Introduction du groupe pentafluoroéthyle : Cette étape implique l'addition du groupe pentafluoroéthyle au squelette stéroïdien.

Addition du groupe acétylphényle :

Méthodes de production industrielle

La production industrielle de Lonaprisan implique une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Lonaprisan subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les antiprogestatifs stéroïdiens.

Biologie : Investigé pour ses effets sur les récepteurs de la progestérone et les voies biologiques associées.

Médecine : Exploré pour le traitement de l'endométriose, de la dysménorrhée et du cancer du sein.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et d'agents thérapeutiques.

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs de la progestérone et en inhibant leur activation . Cette inhibition empêche les effets prolifératifs associés à l'activation du récepteur de la progestérone. Le composé induit l'expression de p21, un inhibiteur de la kinase dépendante de la cycline, ce qui conduit à l'inhibition de la prolifération cellulaire .

Applications De Recherche Scientifique

Applications in Breast Cancer Treatment

Clinical Trials and Efficacy

A randomized phase II study evaluated Lonaprisan as a second-line therapy for postmenopausal women with progesterone receptor-positive metastatic breast cancer. The study involved 68 patients who received either 25 mg or 100 mg of this compound daily. The primary objective was to achieve a clinical benefit rate of at least 35%, but this was not met, as no complete or partial responses were observed. However, some patients did experience stable disease for six months or more .

Adverse Effects

The study reported that 90% of participants experienced at least one adverse event, with common issues including fatigue and nausea. Serious adverse events were also noted, highlighting the need for careful patient monitoring during treatment .

Applications in Neurological Disorders

Pelizaeus-Merzbacher Disease

This compound has shown promise in neurological applications, particularly in treating Pelizaeus-Merzbacher disease (PMD), a rare demyelinating disorder. A pilot study indicated that this compound could cross the blood-brain barrier and effectively downregulate the expression of Plp1, a gene implicated in PMD. In transgenic mouse models, treatment with this compound led to significant improvements in motor function and increased myelination within the corticospinal tract .

Long-Term Treatment Effects

In a long-term treatment study involving PMD mice, daily injections of this compound over ten weeks resulted in a notable reduction of Plp1 mRNA levels and an increase in the number of myelinated axons by 25%. Clinical scoring indicated that most treated mice exhibited improved motor coordination compared to untreated controls .

Applications in Endometriosis Management

This compound's role in managing endometriosis has been explored due to its ability to antagonize progesterone effects that contribute to the disease's pathophysiology. Studies suggest that this compound may help alleviate symptoms associated with endometriosis by reducing ectopic endometrial tissue proliferation and associated inflammation .

Data Summary Table

| Application Area | Study Type | Key Findings | Dosage |

|---|---|---|---|

| Breast Cancer | Phase II Clinical Trial | Limited efficacy; no complete/partial responses | 25 mg or 100 mg daily |

| Neurological Disorders | Pilot Study | Reduced Plp1 expression; improved motor function | 125 mg/kg daily |

| Endometriosis | Observational Studies | Potential symptom relief; reduced ectopic tissue | Not specified |

Mécanisme D'action

Lonaprisan exerts its effects by binding to progesterone receptors and inhibiting their activation . This inhibition prevents the proliferative effects associated with progesterone receptor activation. The compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to the inhibition of cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Mifépristone : Un autre antiprogestatif avec des applications plus larges mais une sélectivité du récepteur moindre.

Onapristone : Fonction similaire mais associée à une hépatotoxicité.

Acétate d'ulipristal : Utilisé pour la contraception d'urgence et le traitement des fibromes utérins.

Vilaprisan : Un modulateur du récepteur de la progestérone hautement puissant et sélectif optimisé pour les thérapies gynécologiques.

Unicité

Le Lonaprisan est unique en raison de sa haute sélectivité du récepteur et de son activité antiprogestative puissante sans conversion en agoniste en présence d'activateurs de la protéine kinase A . Cela en fait un composé précieux pour les applications thérapeutiques ciblées .

Activité Biologique

Lonaprisan (ZK230211) is a novel progesterone receptor (PR) antagonist with significant implications in various therapeutic areas, particularly in the treatment of conditions such as endometriosis and breast cancer. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its pharmacological effects.

This compound functions primarily as a type III progesterone receptor antagonist. Unlike other PR antagonists, it exhibits minimal antiglucocorticoid effects, making it a promising candidate for conditions driven by progesterone signaling. Its ability to cross the blood-brain barrier allows it to exert effects in the central nervous system, which is particularly relevant in neurodegenerative conditions.

1. Effects on Pelizaeus-Merzbacher Disease (PMD)

A significant study investigated the effects of this compound in a transgenic mouse model of PMD, a demyelinating disorder caused by PLP1 gene duplications. Key findings from this study include:

- Dosage and Efficacy : this compound was administered at varying dosages (2 mg/kg, 20 mg/kg, and 125 mg/kg). The highest dosage significantly reduced Plp1 mRNA overexpression from 1.8-fold to 1.5-fold compared to placebo-treated controls after ten weeks of treatment .

- Clinical Improvement : The treatment improved motor function, as evidenced by a reduction in slips during a grid test and a higher percentage of mice achieving lower clinical scores (91% of treated mice scored 2 or less) compared to placebo .

| Dosage (mg/kg) | Plp1 mRNA Expression (Mean ± SEM) | Clinical Score Improvement (%) |

|---|---|---|

| Placebo | 1.8 ± 0.1 | 58 |

| 125 | 1.5 ± 0.1 | 91 |

2. Application in Endometriosis

This compound has been recognized for its potential role in treating endometriosis due to its potent antiprogesterone activity. A review highlighted its efficacy in managing symptoms associated with ectopic endometrial tissue growth .

- Symptom Relief : Clinical observations suggest that this compound may alleviate chronic pelvic pain and improve quality of life for women suffering from endometriosis, although comprehensive clinical trials are necessary to establish definitive efficacy.

3. Breast Cancer Studies

A randomized phase II study assessed this compound as second-line therapy for postmenopausal women with PR-positive metastatic breast cancer. The results indicated:

- Limited Efficacy : Of the patients treated with this compound at doses of 25 mg and 100 mg, only 21% and 7% achieved stable disease for at least six months, respectively . No complete or partial responses were observed.

- Adverse Effects : Common adverse events included fatigue, hot flushes, and nausea, with serious adverse events reported in a subset of patients .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study on Endometriosis : A patient with severe endometriosis refractory to conventional treatments was administered this compound, resulting in significant symptom relief and reduced lesion size over three months .

- Breast Cancer Patient : In another case involving a patient with advanced PR-positive breast cancer, the administration of this compound led to prolonged stable disease but was accompanied by notable side effects that required management .

Propriétés

Numéro CAS |

211254-73-8 |

|---|---|

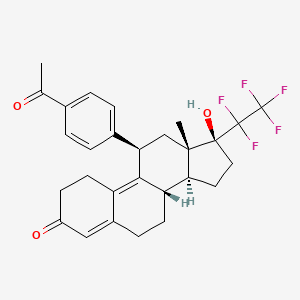

Formule moléculaire |

C28H29F5O3 |

Poids moléculaire |

508.5 g/mol |

Nom IUPAC |

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 |

Clé InChI |

VHZPUDNSVGRVMB-RXDLHWJPSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |

SMILES isomérique |

CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C(C(F)(F)F)(F)F)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

SMILES canonique |

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |

Apparence |

Solid powder |

Pictogrammes |

Health Hazard |

Pureté |

>98% |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one lonaprisan ZK 230211 ZK-230211 ZK230211 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.